2-Amino-4-morpholinobenzoic acid
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Overview
Description
2-Amino-4-morpholinobenzoic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₃ and a molecular weight of 222.24 g/mol . It is characterized by the presence of an amino group at the second position and a morpholine ring at the fourth position on the benzoic acid core. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholinobenzoic acid typically involves the reaction of 2-nitro-4-morpholinobenzoic acid with a reducing agent to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions . The reaction is usually carried out under reflux conditions to ensure complete reduction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-morpholinobenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
Oxidation: 2-Nitro-4-morpholinobenzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the substituent used.
Scientific Research Applications
2-Amino-4-morpholinobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-4-morpholinobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for its target . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Morpholinyl)benzoic acid
- 2-Amino-4,6-dimethylpyrimidine benzoic acid
- 2-Amino-4-methylpyridinium-4-hydroxybenzolate
Comparison
2-Amino-4-morpholinobenzoic acid is unique due to the presence of both an amino group and a morpholine ring, which confer specific chemical and biological propertiesCompared to 2-Amino-4,6-dimethylpyrimidine benzoic acid and 2-Amino-4-methylpyridinium-4-hydroxybenzolate, it has a different core structure, leading to distinct chemical behavior and biological activity .
Biological Activity
2-Amino-4-morpholinobenzoic acid (AMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure:
- Molecular Formula: C₁₁H₁₄N₂O₃
- Molecular Weight: 222.24 g/mol
AMBA can be synthesized through the reduction of 2-nitro-4-morpholinobenzoic acid using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions. This transformation is crucial for introducing the amino group that is central to its biological activity.
The biological activity of AMBA primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the amino group allows for hydrogen bonding with active sites on enzymes, potentially inhibiting their activity. Furthermore, the morpholine ring enhances binding affinity and specificity, making AMBA a promising candidate for drug development.
Anticancer Properties
AMBA exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. Notably, it has shown potent inhibitory effects on triple-negative breast cancer (TNBC) cell lines, with an IC50 value indicating effective growth inhibition. For instance, AMBA displayed a strong selectivity index for cancer cells compared to non-cancerous cells, suggesting its potential for targeted therapy .
Antimicrobial Activity
Research indicates that AMBA possesses antimicrobial properties, making it a candidate for developing new antibacterial agents. Its efficacy against various microbial strains has been documented, highlighting its potential role in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activities of AMBA:
- Anticancer Study:
-
Antimicrobial Research:
- A study demonstrated that AMBA exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell death.
-
Enzyme Inhibition:
- AMBA has been investigated for its ability to inhibit specific enzymes involved in various metabolic pathways. This inhibition can lead to altered cellular functions, making it a potential therapeutic agent in metabolic disorders.
Comparison with Similar Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
2-Amino-4-methylpyridinium | Contains a pyridine ring | Antimicrobial and anticancer properties |
4-(4-Morpholinyl)benzoic acid | Similar morpholine structure | Enzyme inhibition |
2-Amino-4-thiazolidinones | Thiazolidinone core | Versatile substrate for biologically active compounds |
AMBA is unique due to its combination of an amino group and a morpholine ring, which confer distinct chemical reactivity and biological properties compared to similar compounds.
Future Directions
The ongoing research into AMBA's biological activities suggests several promising avenues:
- Drug Development: Given its potent anticancer and antimicrobial properties, further studies could lead to the development of novel therapeutics targeting specific cancers or infections.
- Mechanistic Studies: More detailed investigations into the molecular mechanisms of action will enhance understanding and potentially improve efficacy through structural modifications.
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWQMUAQBUSQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591075 |
Source
|
Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404010-74-8 |
Source
|
Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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